

Application Notes: Ibrutinib-Biotin for Activity-Based Protein Profiling of Kinases

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Compound of Interest		
Compound Name:	Ibrutinib-biotin	
Cat. No.:	B1139314	Get Quote

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor (BCR) signaling pathways.[1][2][3][4] Its clinical significance in treating B-cell malignancies is well-established.[5] Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. By employing a biotinylated version of ibrutinib (**ibrutinib-biotin**), researchers can specifically label and identify BTK and other potential kinase targets, providing a detailed view of their activity and engagement by the inhibitor.

This document provides detailed application notes and protocols for the use of **ibrutinib-biotin** in ABPP experiments to profile kinase targets in cell lysates and living cells.

Principle of the Method

The **ibrutinib-biotin** probe consists of the ibrutinib scaffold linked to a biotin tag. Ibrutinib covalently binds to a conserved cysteine residue in the active site of BTK and other susceptible kinases.[6][7] This covalent interaction allows for the formation of a stable probe-enzyme complex. The biotin tag then serves as a handle for the selective enrichment of these labeled kinases from complex proteomes using streptavidin-based affinity purification. The enriched proteins can subsequently be identified and quantified by mass spectrometry, providing a profile of the kinases targeted by ibrutinib. Competitive ABPP experiments, where lysates are



pre-incubated with a competing inhibitor before adding the **ibrutinib-biotin** probe, can be used to determine the selectivity and potency of other kinase inhibitors.

Data Presentation

The following table summarizes the in-vitro inhibitory activity of **ibrutinib-biotin** against a panel of kinases, demonstrating its high affinity for BTK and other members of the TEC kinase family.

Table 1: In-Vitro Kinase Inhibition Profile of Ibrutinib-Biotin

Kinase Target	IC50 (nM)	Kinase Family
ВТК	0.755 - 1.02	TEC
TEC	1.71 - 2.29	TEC
BLK	3.66 - 4.27	SRC
BMX	4.42 - 5.57	TEC
LCK	5.99 - 6.92	SRC
Src	33.8 - 36.3	SRC
ITK	187 - 198	TEC
JAK3	5340 - 4870	JAK

Data sourced from commercially available information on **ibrutinib-biotin** probes.[8][9]

Experimental Protocols

Here, we provide detailed protocols for competitive ABPP experiments using **ibrutinib-biotin** to profile kinase inhibitor targets in cell lysates.

Protocol 1: Preparation of Cell Lysates

Cell Culture: Culture cells of interest (e.g., DOHH2, a BTK-expressing cell line) to a density
of approximately 80-90% confluency.



- Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold phosphatebuffered saline (PBS).
- Lysis: Add ice-cold lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).[10]
- Homogenization: Scrape the cells and transfer the suspension to a microcentrifuge tube.
 Further homogenize the lysate by sonication on ice.[10][11]
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
- Normalization: Adjust the protein concentration of the lysate to 1-2 mg/mL with lysis buffer.
 The lysate can be used immediately or stored at -80°C.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

- Inhibitor Pre-incubation: Aliquot 50 μL of the cell lysate (1 mg/mL) into microcentrifuge tubes.
 Add the competing kinase inhibitor at various concentrations (e.g., 0.1 nM to 10 μM) or
 DMSO as a vehicle control. Incubate for 30 minutes at room temperature with gentle agitation.
- **Ibrutinib-Biotin** Labeling: Add **ibrutinib-biotin** to a final concentration of 1 μM to each lysate sample.[8] Incubate for 30 minutes at room temperature with gentle agitation.
- Quenching the Labeling Reaction: Add 2X Laemmli sample buffer to stop the reaction.
- SDS-PAGE and Western Blotting (for validation):
 - Boil the samples at 95°C for 5 minutes.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a nitrocellulose or PVDF membrane.



- Block the membrane with 5% non-fat milk or BSA in TBST.
- Probe the membrane with streptavidin-HRP to detect biotinylated proteins.
- Develop the blot using an appropriate chemiluminescent substrate.

Protocol 3: Affinity Enrichment of Ibrutinib-Biotin Labeled Kinases

- Sample Preparation: Following the labeling reaction (Protocol 2, step 2), add 4 volumes of ice-cold acetone to each sample, vortex, and incubate at -20°C for 1 hour to precipitate the proteins.
- Protein Pellet Collection: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and allow the protein pellet to air dry.
- Resuspension: Resuspend the protein pellet in a buffer containing a denaturant to ensure complete solubilization (e.g., 6 M urea in PBS).
- Streptavidin Bead Incubation: Add pre-washed streptavidin-agarose beads to the resuspended protein solution. Incubate for 1-2 hours at room temperature on a rotator.
- Washing: Pellet the beads by centrifugation and wash them extensively to remove nonspecifically bound proteins. A series of washes with buffers of decreasing stringency is recommended (e.g., 1% SDS in PBS, 6 M urea in PBS, and finally PBS alone).
- Elution: Elute the bound proteins from the streptavidin beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer for subsequent gel-based analysis or by using elution buffers compatible with mass spectrometry (e.g., containing formic acid or by on-bead digestion).

Protocol 4: Sample Preparation for Mass Spectrometry

- On-Bead Digestion:
 - After the final wash, resuspend the streptavidin beads in a digestion buffer (e.g., 2 M urea in 100 mM Tris-HCl, pH 8.0).
 - Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).[12]



- Add trypsin and incubate overnight at 37°C with shaking.[12]
- Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
- Desalting: Desalt the peptides using a C18 StageTip or equivalent.
- LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Use a suitable search engine (e.g., MaxQuant, Mascot) to identify and
 quantify the enriched proteins against a human protein database.[10] The relative
 abundance of each identified kinase in the inhibitor-treated samples compared to the DMSO
 control reflects the inhibitor's potency and selectivity.

Visualizations

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn activates downstream pathways crucial for B-cell proliferation, differentiation, and survival.[1][2][3] Ibrutinib and its biotinylated probe covalently bind to BTK, inhibiting its kinase activity and blocking these downstream signals.



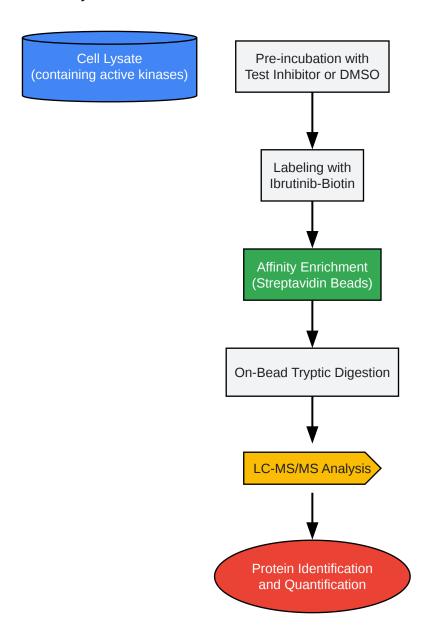
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Caption: BTK Signaling Pathway and Ibrutinib Inhibition.

Experimental Workflow for Competitive ABPP



The diagram below outlines the key steps in a competitive ABPP experiment using **ibrutinib-biotin** to profile the selectivity of a kinase inhibitor.



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Caption: Competitive ABPP Experimental Workflow.

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